REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH2:11])[C:5]([N:8]([CH3:10])[CH3:9])=[N:6][CH:7]=1.C(N(C(C)C)CC)(C)C.[CH3:21][S:22](Cl)(=[O:24])=[O:23].[OH-].[K+]>O.C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([NH:11][S:22]([CH3:21])(=[O:24])=[O:23])[C:5]([N:8]([CH3:9])[CH3:10])=[N:6][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
53 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)N(C)C)N
|
Name
|
|
Quantity
|
213 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
95 μL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
108 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 48 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then partitioned with ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 15 minutes at room temperature
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
then partitioned with ethyl acetate and 10% aqueous citric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)N(C)C)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.9 mg | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 37.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |